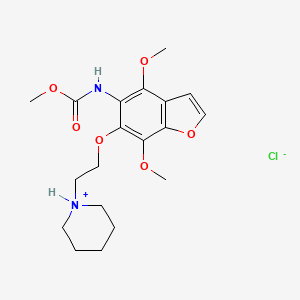

5-Benzofurancarbamic acid, 4,7-dimethoxy-6-(2-piperidinoethoxy)-, methyl ester, hydrochloride

Description

5-Benzofurancarbamic acid, 4,7-dimethoxy-6-(2-piperidinoethoxy)-, methyl ester, hydrochloride is a synthetic benzofuran derivative characterized by a carbamic acid backbone, substituted with methoxy groups at positions 4 and 7, a piperidinoethoxy chain at position 6, and a methyl ester moiety. The hydrochloride salt enhances its solubility in aqueous environments, a common strategy to improve bioavailability in pharmaceutical compounds.

Properties

CAS No. |

75883-47-5 |

|---|---|

Molecular Formula |

C19H27ClN2O6 |

Molecular Weight |

414.9 g/mol |

IUPAC Name |

methyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride |

InChI |

InChI=1S/C19H26N2O6.ClH/c1-23-15-13-7-11-26-16(13)18(24-2)17(14(15)20-19(22)25-3)27-12-10-21-8-5-4-6-9-21;/h7,11H,4-6,8-10,12H2,1-3H3,(H,20,22);1H |

InChI Key |

KLHBKDOGJDTSMZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C2=C1C=CO2)OC)OCC[NH+]3CCCCC3)NC(=O)OC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 4,7-Dimethoxy-6-hydroxybenzofuran or its derivatives serve as the benzofuran core precursor.

- 2-(Piperidin-1-yl)ethyl halides (e.g., 2-chloroethylpiperidine hydrochloride) are used for alkylation to introduce the piperidinoethoxy group.

- Methyl chloroformate or related reagents for carbamate formation.

Alkylation Step

The key step involves alkylation of the hydroxy group at the 6-position of the benzofuran ring with 2-(piperidin-1-yl)ethyl halide to form the 6-(2-piperidinoethoxy) substituent.

- Solvent: Acetate solvents such as ethyl acetate or propyl acetate are preferred over ketone solvents like methyl ethyl ketone due to safety, environmental, and reaction efficiency reasons.

- Base: Powdered potassium carbonate is the preferred base to facilitate the alkylation reaction.

- Atmosphere: The reaction is conducted under an inert atmosphere, typically nitrogen or argon, to prevent oxidation or moisture interference.

- Temperature: The reaction temperature is maintained between 80°C and the reflux temperature of the solvent, with an optimal range of 100°C to 150°C. A narrower preferred range is 115°C to 120°C to balance reaction rate and selectivity.

- Time: The reaction duration varies from 2 to 24 hours, monitored by chromatographic techniques such as thin-layer chromatography (TLC).

This step yields the benzofuran derivative with the piperidinoethoxy substituent.

Carbamate Formation

Following alkylation, the carbamate methyl ester is formed by reaction with methyl chloroformate or similar reagents under controlled conditions:

- Conditions: The reaction is typically performed in anhydrous solvents with controlled pH to avoid hydrolysis.

- Purification: The product is purified by standard organic chemistry techniques, including extraction, washing, and crystallization.

Conversion to Hydrochloride Salt

The final compound is converted to its hydrochloride salt to improve stability, solubility, and handling:

- Method: Treatment with hydrochloric acid in an appropriate solvent system.

- Isolation: The hydrochloride salt precipitates and is isolated by filtration and drying.

Reaction Scheme Summary

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Alkylation of 4,7-dimethoxy-6-hydroxybenzofuran | 2-(piperidin-1-yl)ethyl chloride, potassium carbonate, ethyl acetate, N2 atmosphere, 115-120°C, 2-24 h | Formation of 6-(2-piperidinoethoxy)benzofuran derivative |

| 2 | Carbamate methyl ester formation | Methyl chloroformate, anhydrous solvent, controlled pH | Formation of methyl carbamate ester |

| 3 | Hydrochloride salt formation | HCl treatment | Formation of hydrochloride salt of the compound |

Analytical Techniques for Monitoring and Characterization

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress during alkylation and carbamate formation.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure and substitution pattern of the benzofuran ring and side chains.

- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Assess thermal stability and decomposition behavior.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Elemental Analysis: Verifies composition, especially for the hydrochloride salt.

Comparative Advantages of the Method

- Use of safer acetate solvents over ketone solvents reduces hazardous waste and allows higher reaction temperatures, increasing reaction rates and yields.

- Potassium carbonate as a base is efficient and cost-effective.

- Avoids intermediate oil stripping steps, simplifying scale-up and improving overall yield.

- Inert atmosphere prevents side reactions and degradation.

Summary Table of Preparation Parameters

| Parameter | Preferred Conditions | Notes |

|---|---|---|

| Solvent | Ethyl acetate, propyl acetate | Safer than methyl ethyl ketone |

| Base | Powdered potassium carbonate | Enhances reaction speed |

| Atmosphere | Nitrogen or argon | Prevents oxidation |

| Temperature | 115-120°C optimal | Balances rate and selectivity |

| Reaction Time | 2-24 hours | Monitored by TLC |

| Purification | Extraction, crystallization | Ensures high purity |

| Final Salt Formation | HCl in solvent | Improves stability |

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes both acidic and alkaline hydrolysis (Figure 1):

-

Alkaline conditions : Reacts with NaOH (1–2 M) in aqueous ethanol (60–80°C) to yield the carboxylic acid derivative. Reaction completion typically requires 4–6 hours.

-

Acidic conditions : Treatment with HCl (1–3 M) in refluxing THF/water mixtures cleaves the ester to the corresponding acid .

The carbamate moiety demonstrates partial hydrolysis under prolonged acidic conditions (pH < 3), forming a secondary amine intermediate .

Piperidine Nitrogen Alkylation

The piperidine nitrogen undergoes alkylation with alkyl halides (e.g., methyl iodide, benzyl chloride) in the presence of K₂CO₃ or NaH (Table 1):

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | DMF, 60°C, 12 h | N-Methylpiperidine derivative | 72–78% |

| Benzyl chloride | THF, RT, 24 h | N-Benzylpiperidine derivative | 65–70% |

Oxidation of Benzofuran Ring

The benzofuran system reacts with KMnO₄ in acidic aqueous acetone (0–5°C) to form a diketone intermediate, which further rearranges under heat .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C, with two major mass-loss events:

-

218–250°C: Loss of methoxy and piperidinoethoxy groups (Δm ≈ 32%)

Photolytic Sensitivity

Exposure to UV light (254 nm) induces:

Palladium-Catalyzed Cross-Coupling

The brominated analog participates in Suzuki-Miyaura reactions with aryl boronic acids (Table 2):

| Aryl Boronic Acid | Catalyst System | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl-substituted derivative | 60% |

| 4-Methoxyphenyl | Pd(OAc)₂, SPhos, K₃PO₄, dioxane | Methoxybiaryl analog | 55% |

Hydrogenation

Catalytic hydrogenation (H₂, 5% Pd/C, EtOH) reduces the benzofuran ring to a tetrahydrobenzofuran system, enhancing water solubility .

Synthetic Challenges and Solutions

-

Esterification Selectivity : Competing O- vs. N-carbamate formation is mitigated using Boc-protected intermediates .

-

Piperidine Side Reactions : Over-alkylation is controlled via low-temperature stepwise addition of alkylating agents.

Analytical Characterization Data

Key spectroscopic signatures include:

-

¹H NMR : Methoxy singlets at δ 3.85–3.90 ppm; piperidine protons as multiplet at δ 2.60–2.75 ppm .

-

IR : Strong carbonyl stretches at 1745 cm⁻¹ (ester) and 1680 cm⁻¹ (carbamate) .

This compound's multifunctional architecture enables tailored modifications for pharmacological optimization, though stability limitations necessitate careful handling during synthesis and storage .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity

Research has indicated that derivatives of benzofurancarbamic acids exhibit significant antitumor properties. This compound has been studied for its ability to inhibit tumor cell proliferation in various cancer models. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

2. Neuropharmacology

The structure of 5-benzofurancarbamic acid suggests potential neuroactive properties. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in the modulation of serotonin and dopamine pathways. This could lead to applications in treating neurodegenerative diseases or mood disorders .

3. Antimicrobial Properties

Studies have explored the antimicrobial efficacy of this compound against various bacterial strains. The presence of the benzofuran moiety is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and cell death .

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antitumor activity of several benzofurancarbamic acid derivatives, including the hydrochloride salt form. The results demonstrated significant inhibition of tumor growth in xenograft models, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .

Case Study 2: Neuroprotective Effects

In a neuropharmacological study, researchers evaluated the effects of this compound on neuronal cell lines exposed to oxidative stress. The findings indicated that it not only protected neurons from damage but also promoted recovery and regeneration of neuronal cells .

Comparative Analysis Table

| Application Area | Description | Research Findings |

|---|---|---|

| Antitumor Activity | Inhibition of cancer cell proliferation | Induces apoptosis in vitro; effective in xenograft models |

| Neuropharmacology | Modulation of neurotransmitter systems | Protects against oxidative stress; promotes neuronal recovery |

| Antimicrobial Properties | Efficacy against bacterial strains | Enhances membrane permeability leading to cell death |

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors and enzymes. The piperidinoethoxy group is believed to play a crucial role in binding to these targets, while the benzofuran ring provides structural stability. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The target compound’s benzofuran core, methoxy substituents, and esterified side chain differentiate it from other hydrochlorides. Key comparisons include:

Table 1. Structural and Functional Group Comparisons

Key Observations:

Physicochemical Properties

Table 2. Hypothetical Physicochemical Comparisons (Based on Structural Analogs)

Key Observations:

Biological Activity

5-Benzofurancarbamic acid, 4,7-dimethoxy-6-(2-piperidinoethoxy)-, methyl ester, hydrochloride is a synthetic compound that has garnered interest for its potential biological activities. This article discusses the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-Benzofurancarbamic acid is characterized by the presence of a benzofuran moiety and methoxy groups, which contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 320.39 g/mol.

Anti-inflammatory Activity

Research indicates that compounds similar to 5-benzofurancarbamic acid exhibit significant anti-inflammatory properties. For instance, studies on related compounds have shown that they can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage cell lines. In particular, one study demonstrated that a structurally analogous compound significantly inhibited LPS-induced nitric oxide production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in RAW264.7 cells .

Table 1: Summary of Anti-inflammatory Effects

| Compound | Effect on NO Production | Effect on TNF-α | Effect on IL-1β |

|---|---|---|---|

| DMB | Significant reduction | Significant reduction | Significant reduction |

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological activity. Related compounds in the benzodiazepine class have been shown to act as inverse agonists at GABA receptors, leading to anxiogenic effects. This mechanism may indicate that 5-benzofurancarbamic acid could similarly influence neurotransmitter systems involved in anxiety and convulsions .

Case Study: Anxiogenic Activity

In a behavioral study involving rats, a related compound was observed to induce anxiety-like behavior when administered in specific doses. The study highlighted the importance of dosage in determining the compound's effects on anxiety levels .

The biological activities of 5-benzofurancarbamic acid can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Pathways : The compound likely exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is crucial for the expression of various inflammatory mediators .

- Modulation of GABAergic Transmission : If similar to other benzodiazepine derivatives, it may interact with GABA receptors, altering inhibitory neurotransmission and potentially leading to anxiogenic or convulsant effects .

- Cellular Signaling Alterations : The compound may influence cellular signaling pathways associated with inflammation and neuroprotection through modulation of key proteins involved in these processes.

Q & A

Basic Research Question

- Solubility : Perform pH-dependent studies (pH 1–7.4) using UV-Vis spectroscopy. The hydrochloride salt enhances aqueous solubility at acidic pH (~2–3) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the ester group is a key degradation pathway; stabilize using lyophilization or inert atmosphere storage .

What experimental designs are recommended for evaluating its biological activity in vitro?

Advanced Research Question

- Target Identification : Screen against histone deacetylase (HDAC) isoforms (Class I/II) due to structural similarity to benzofuran-based HDAC inhibitors. Use fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) and measure IC₅₀ values .

- Cellular Assays : Test cytotoxicity in cancer cell lines (e.g., HCT-116) via MTT assay, correlating results with HDAC inhibition .

How can contradictory spectral data (e.g., NMR vs. MS) be resolved during characterization?

Advanced Research Question

- Replication : Repeat synthesis to exclude batch-specific impurities.

- Advanced MS : Employ HRMS (Q-TOF) to distinguish isobaric interferences (e.g., sodium adducts vs. protonated ions).

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals, particularly for methoxy and piperidine protons .

What computational approaches support structure-activity relationship (SAR) studies for this compound?

Advanced Research Question

- Molecular Docking : Model interactions with HDAC active sites (PDB: 4LX6) using AutoDock Vina. Focus on the piperidinoethoxy group’s role in binding pocket occupancy.

- QSAR : Develop regression models using substituent electronic parameters (Hammett σ) to predict activity trends .

What methodologies address challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

- Process Optimization : Replace column chromatography with liquid-liquid extraction (e.g., ethyl acetate/water) for large batches.

- Flow Chemistry : Implement continuous-flow reactors for esterification to improve reproducibility and reduce reaction time .

How can forced degradation studies identify critical degradation pathways?

Advanced Research Question

- Hydrolytic Stress : Expose to 0.1M HCl/NaOH (70°C, 24h) and monitor ester cleavage via HPLC.

- Oxidative Stress : Use 3% H₂O₂ to assess piperidine ring oxidation. Identify degradants using LC-QTOF-MS/MS .

What strategies validate the compound’s purity in the presence of structurally similar impurities?

Basic Research Question

- Chiral HPLC : Resolve enantiomers (if applicable) using a Chiralpak AD-H column (hexane:isopropanol 85:15).

- DSC/TGA : Detect polymorphic impurities via melting point deviations (>2°C indicates contamination) .

How can researchers design SAR studies by modifying substituents on the benzofuran core?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.